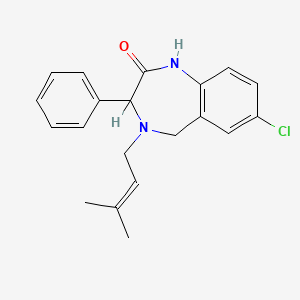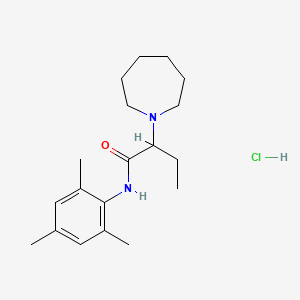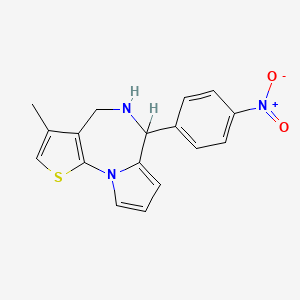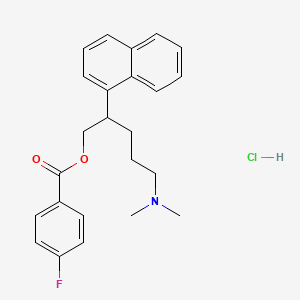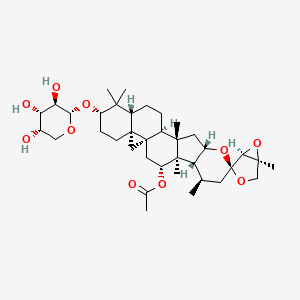
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a butenedioic acid moiety and a methyl ester of a pyridinylpiperazine derivative, making it a subject of study for its reactivity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene derivatives under controlled conditions.
Synthesis of the pyridinylpiperazine derivative: This involves the reaction of pyridine with piperazine in the presence of suitable catalysts.
Esterification: The final step involves the esterification of the synthesized intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to ensure efficient production.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazinyl moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism by which (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
特性
CAS番号 |
104373-91-3 |
|---|---|
分子式 |
C22H29N3O10 |
分子量 |
495.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C14H21N3O2.2C4H4O4/c1-12(11-14(18)19-2)16-7-9-17(10-8-16)13-5-3-4-6-15-13;2*5-3(6)1-2-4(7)8/h3-6,12H,7-11H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
PTJLUJOXDMAMBD-LVEZLNDCSA-N |
異性体SMILES |
CC(N1CCN(CC1)C2=CC=CC=N2)CC(=O)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(CC(=O)OC)N1CCN(CC1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


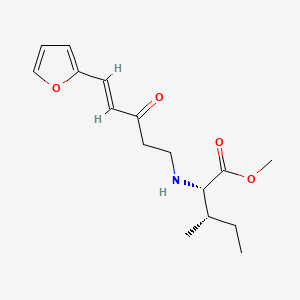
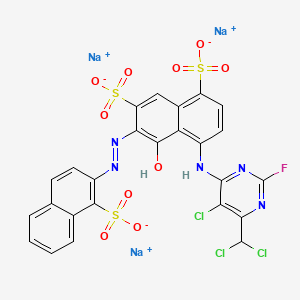
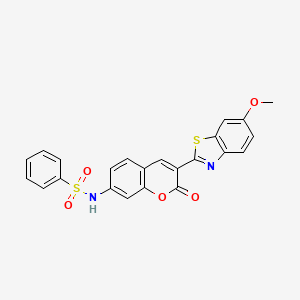
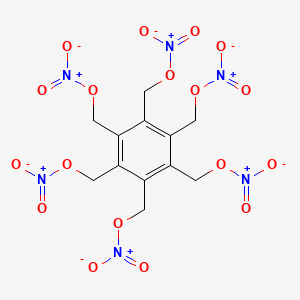
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
